REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=O)[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.P([O-])([O-])([O-])=O.[OH:18][NH3+:19].O[NH3+].O[NH3+]>O>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:8])[N:19]([OH:18])[C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C(C(=O)OC2=O)=CC1
|
Name
|
|
Quantity
|
243 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].O[NH3+].O[NH3+].O[NH3+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C2C(C(=O)N(C2=O)O)=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |